Product packaging for FV 100 N-Fmoc-d7(Cat. No.:)

FV 100 N-Fmoc-d7

Cat. No.: B1160947
M. Wt: 726.87
Attention: For research use only. Not for human or veterinary use.
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Description

FV 100 N-Fmoc-d7, with the systematic name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 5'-Ester with 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one-d7, is a sophisticated deuterated chemical intermediate . Its primary research application is in the synthesis of FV-100, an orally available prodrug that has been investigated for its therapeutic potential . As a deuterated analog (C42H38D7N3O8), this compound incorporates seven deuterium atoms, a modification that can be leveraged to study the pharmacokinetics, metabolic stability, and bioavailability of the resulting drug candidates using advanced analytical techniques like mass spectrometry . The presence of the N-Fmoc (9-fluorenylmethoxycarbonyl) protecting group is critical for solid-phase peptide synthesis (SPPS) strategies, as it allows for selective deprotection under mild basic conditions, enabling the sequential construction of complex molecules . Researchers value this compound as a high-purity standard for HPLC analysis and as a crucial building block in the development of novel pharmaceutical agents, particularly in the field of nucleoside and nucleotide chemistry . This product is intended for research purposes solely and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₄₂H₃₈D₇N₃O₈

Molecular Weight

726.87

Synonyms

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 5’-Ester with 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one-d7

Origin of Product

United States

Synthetic Methodologies for Deuterated N Fmoc Derivatives

Strategic Deuterium (B1214612) Incorporation

The introduction of deuterium into a molecule can be achieved through various methods, each with its own advantages regarding selectivity and efficiency. The choice of method often depends on the target molecule's structure and the desired position of the deuterium labels.

Achieving specific labeling patterns, such as the seven-deuterium substitution in FV 100 N-Fmoc-d7, requires techniques that offer high control over which hydrogen atoms are replaced.

Reductive deamination of aromatic amines provides a powerful tool for incorporating deuterium into an aromatic ring with high isotopic purity. acs.org This one-step method involves the diazotization of an amino group on an aromatic ring, followed by its replacement with a deuterium atom. acs.orgresearchgate.net The deuterium source is typically a deuterated solvent like deuterated chloroform (B151607) (CDCl₃). acs.org This technique is advantageous as it is fast, efficient, and can be applied in both solution-phase and solid-phase synthesis. acs.org The isotopic purity of the resulting deuterated compounds is often greater than 99%. acs.org

For example, various substituted anilines can be converted to their deuterated aromatic counterparts with high yields, as illustrated by the data below.

Substrate (Aniline Derivative)Yield of Deuterated Product (%)Isotopic Purity (%)
4-Nitroaniline95>99
4-Chloroaniline92>99
Methyl 4-aminobenzoate88>99

Hydrogen/Deuterium (H/D) exchange reactions are a fundamental method for introducing deuterium into organic molecules. wikipedia.org These reactions involve the replacement of a covalently bonded hydrogen atom with a deuterium atom from a deuterium source, commonly deuterium oxide (D₂O). wikipedia.orgresearchgate.net The exchange can be catalyzed by acids, bases, or metals. wikipedia.org

For aromatic compounds such as phenols and anilines, regioselective H/D exchange can be achieved under specific conditions. researchgate.netnih.gov For instance, a simple and cost-effective method for the regioselective deuteration of anilines at the ortho and/or para positions uses concentrated HCl in D₂O. nih.govcapes.gov.br This method is highly effective for a variety of electron-rich and electron-deficient anilines. nih.gov

SubstrateConditionsDeuterium Incorporation (%)
AnilineConc. HCl, D₂O95 (ortho, para)
p-AnisidineConc. HCl, D₂O>98 (ortho to -NH₂)
β-EstradiolTriaryl carbenium catalyst, D₂OHigh (late-stage)

For non-aromatic systems, such as the α-hydrogens of carbonyl compounds, H/D exchange is facilitated by their acidic nature and can be accelerated by acid or base catalysis in the presence of excess D₂O. libretexts.org

Biocatalysis has emerged as a powerful strategy for deuteration, offering high chemo-, enantio-, and isotopic selectivity under mild conditions. chemrxiv.orgd-nb.info This approach often utilizes enzymes such as NADH-dependent reductases, with D₂O serving as the deuterium source and dihydrogen (H₂) as a clean reductant. chemrxiv.orgresearchgate.net This system facilitates the transfer of deuterium from the solvent to the cofactor NAD⁺, which then delivers it to the substrate. chemrxiv.org

Enzymatic methods can be used for the asymmetric reductive deuteration of ketones, alkenes, and for reductive amination. chemrxiv.org This allows for the synthesis of complex deuterated molecules, including amino acids, with high stereocontrol. wisc.educhemrxiv.org For example, a two-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) can catalyze selective H/D exchange at both the Cα and Cβ positions of amino acids. wisc.edu

Enzyme SystemSubstrate TypeKey Advantage
NADH-dependent ReductasesKetones, AlkenesHigh enantioselectivity
DsaD/DsaE SystemAmino AcidsSite-selective Cα and Cβ deuteration
SxtA AONSAmino Acids and EstersStereoretentive α-deuteration

For the cost-effective labeling of molecules like amino acids, multi-turnover isotopic labeling procedures have been developed. nih.gov These methods are particularly efficient for incorporating stable isotopes such as ¹⁸O, and the principles can be extended to deuterium labeling. acs.orgresearchgate.net An efficient approach for labeling the carboxylic acid group of an amino acid involves reacting it with an excess of a carbodiimide (B86325) and isotopically labeled water (e.g., D₂O). acs.org This process facilitates a kinetically enhanced, multiple-turnover reaction that leads to high levels of isotopic enrichment in high yield. acs.orgacs.org This method is compatible with standard protecting groups used in peptide synthesis, including Fmoc, Boc, Trt, and OtBu. acs.org

The continuous infusion of a labeled amino acid or its precursor is another strategy used to study whole-body amino acid kinetics, demonstrating the principle of isotopic turnover. fao.org

Reductive Deamination for Aromatic Deuteration

Biocatalytic and Enzymatic Deuteration Approaches

N-Fmoc Protection and Deprotection Strategies

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used N-terminal protecting group in peptide synthesis. thermofisher.com Its primary advantage is its stability towards acids and catalytic hydrogenation, while being easily cleaved under mild basic conditions, a property that defines it as an orthogonal protecting group in combination with acid-labile side-chain protectors. thermofisher.comresearchgate.netpeptide.com

The standard procedure for Fmoc deprotection involves treatment with a mild base, typically a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). nih.gov The deprotection mechanism proceeds via a β-elimination pathway, initiated by the abstraction of the acidic proton on the fluorene (B118485) ring system. nih.gov This generates a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine base to form a stable adduct. nih.gov

While piperidine is the most common reagent, other bases like 4-methylpiperidine (B120128) (4MP), piperazine (B1678402) (PZ), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, sometimes to improve deprotection efficiency for challenging sequences. nih.govpeptide.com

Deprotection ReagentTypical ConcentrationKey Characteristics
Piperidine20% in DMFStandard, widely used reagent. nih.gov
4-Methylpiperidine (4MP)20% in DMFSimilar performance to piperidine. nih.gov
Piperazine (PZ)20% in DMFCan be less efficient for some residues at short deprotection times. nih.gov
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)2-10% in DMFMuch faster deprotection, but non-nucleophilic scavenger needed. peptide.com

The choice of deprotection conditions is crucial to ensure the complete removal of the Fmoc group without compromising the integrity of the growing peptide chain or its deuterated components. nih.gov

Compatibility of Fmoc Protection with Deuterium Labeling Conditions

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which provides an orthogonal protection strategy to the acid-labile side-chain protecting groups. nih.govnih.gov A critical consideration in the synthesis of deuterated compounds is the compatibility of the Fmoc group with the conditions required for deuterium incorporation.

Deuterium labeling can be achieved through various methods, including the use of deuterated solvents, reagents, or catalysts. Research has demonstrated that the Fmoc protecting group is generally stable under many of these conditions. For instance, the synthesis of Fmoc-protected deuterated amino acids can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base, with the deuteration step occurring before or after Fmoc protection depending on the specific synthetic route. nih.gov The use of Fmoc-OSu is often preferred as it leads to fewer side reactions.

Furthermore, the Fmoc group's stability in the presence of moderately basic conditions has been highlighted, which is beneficial when using certain deuteration techniques. researchgate.netorganic-chemistry.org This compatibility is crucial as it allows for the preparation of Fmoc-protected deuterated building blocks that can be directly used in SPPS without compromising the isotopic label.

Optimized Fmoc Cleavage Protocols for Labeled Precursors

The removal of the Fmoc group, a critical step in SPPS, is typically accomplished using a secondary amine base, most commonly piperidine in a solvent like N,N-dimethylformamide (DMF). peptide.com For deuterated precursors, the optimization of this deprotection step is essential to ensure high yields and prevent side reactions that could affect the integrity of the labeled peptide.

While a standard 20% piperidine in DMF solution is widely used, research has explored alternative conditions to enhance efficiency and minimize side reactions. biotage.comunibo.it For instance, the deprotection time can vary significantly depending on the peptide sequence and the presence of aggregating sequences. peptide.com Faster deprotection can be achieved with reagents like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), though its use requires careful consideration due to its potential to catalyze aspartimide formation. peptide.com

Recent studies have focused on greener and more efficient cleavage protocols. One such strategy involves a solution of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP), which has been shown to minimize diketopiperazine formation and enhance the kinetics of Fmoc removal compared to the traditional piperidine/DMF method. nih.gov The choice of the cleavage cocktail is also critical during the final deprotection and cleavage from the resin, with mixtures like trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) being common for many sequences. sigmaaldrich.com

Table 1: Comparison of Fmoc Deprotection Reagents

Reagent/MixtureTypical ConcentrationAdvantagesDisadvantages
Piperidine/DMF20%Well-established, effectiveCan cause side reactions (e.g., aspartimide formation), potential for diketopiperazine formation
DBU2% (often with piperazine)Faster deprotection kineticsCan strongly catalyze aspartimide formation
Piperazine/NMP5% (often with DBU)Minimizes diketopiperazine formation, "greener" alternativeMay require optimization for different sequences
HOBt/Piperidine0.1 M HOBtReduces aspartimide formationHOBt is explosive in anhydrous form

Mitigating Side Reactions During Fmoc Deprotection (e.g., Aspartimide Formation)

A significant challenge during Fmoc deprotection is the formation of side products, with aspartimide formation being a particularly problematic issue. nih.govbiotage.com This intramolecular cyclization occurs at aspartic acid (Asp) residues, leading to a mixture of α- and β-aspartyl peptides and potential racemization. nih.govacs.org

Several strategies have been developed to mitigate this side reaction. The addition of an acidic modifier like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can significantly reduce aspartimide formation. biotage.com However, due to the explosive nature of anhydrous HOBt, alternatives are often sought. biotage.com Using a weaker base like piperazine has also been shown to suppress this side reaction. biotage.com

Another effective approach involves modifying the protecting group on the aspartic acid side chain. Increasing the steric bulk of the protecting group can hinder the formation of the succinimide (B58015) ring. biotage.com Furthermore, protecting the nitrogen of the subsequent amino acid to create a tertiary amine can completely eliminate the possibility of this rearrangement. biotage.com For tryptophan-containing peptides, using Fmoc-Trp(Boc)-OH is crucial to prevent modification of the tryptophan residue during cleavage. sigmaaldrich.com

Table 2: Strategies to Mitigate Aspartimide Formation

StrategyDescriptionKey Findings
Modified Deprotection Cocktail Addition of HOBt or use of weaker bases like piperazine. biotage.comSignificantly reduces but may not eliminate aspartimide formation. biotage.com
Alternative Protecting Groups Utilizing sterically hindered protecting groups for the Asp side chain. biotage.comBulky and flexible groups are most effective at blocking succinimide ring formation. biotage.com
Backbone Protection Protection of the adjacent building block amine to form a tertiary amine. biotage.comCan completely eliminate the rearrangement by removing the reactive lone pair of electrons. biotage.com
Optimized Cleavage Conditions Using scavenger cocktails like TFA/TIS/water during final cleavage. sigmaaldrich.comEffective for most sequences when appropriate protected amino acids are used. sigmaaldrich.com

Solid-Phase Synthesis of Deuterated Peptides and Biopolymer Building Blocks

Solid-phase peptide synthesis (SPPS) is the method of choice for the assembly of peptides and has been successfully adapted for the incorporation of deuterated amino acids. google.com This technique involves the stepwise addition of N-α-protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. google.com

Integration of Deuterated Fmoc-Amino Acids into SPPS

The integration of deuterated Fmoc-amino acids into standard SPPS protocols is a well-established practice. nih.govgoogle.com These labeled building blocks, such as d3-Fmoc-L-Asn(Trt)-OH, can be synthesized and then used in automated or manual peptide synthesizers following the standard Fmoc/tBu strategy. nih.govnih.gov The use of deuterated amino acids allows for the site-specific introduction of stable isotopes, which is invaluable for structural and metabolic studies using techniques like NMR spectroscopy and mass spectrometry.

The purity of the Fmoc-amino acid derivatives is critical for a successful synthesis, as impurities can lead to chain termination or the incorporation of incorrect amino acids. nih.gov High-purity (>99%) Fmoc-protected amino acids are commercially available and essential for clean SPPS. nih.gov

Advanced Coupling Chemistries for Deuterated Monomers

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is facilitated by a coupling reagent. A variety of phosphonium (B103445) and uronium-based reagents, such as PyBOP and HBTU, are widely used for their efficiency. researchgate.net

For deuterated monomers, especially those that may be sterically hindered, the choice of coupling reagent is crucial to ensure high coupling efficiency and minimize racemization. Amino acid fluorides, prepared in situ using reagents like TFFH, have proven effective for coupling sterically hindered amino acids. nih.gov The use of potent acylation methods, such as N,N'-diisopropylcarbodiimide (DIC) in combination with OxymaPure, is also a common strategy to drive the coupling reaction to completion. mdpi.com The development of new coupling reagents and optimization of reaction conditions continue to be an active area of research to improve the synthesis of complex and modified peptides.

On-Resin Synthesis and Derivatization of Labeled Constructs

A significant advantage of SPPS is the ability to perform chemical modifications and derivatizations of the peptide while it is still attached to the solid support. nih.gov This "on-resin" approach allows for the synthesis of complex labeled constructs, including cyclic peptides and peptides conjugated to other molecules like fluorescent labels or chelating agents. researchgate.netresearchgate.net

For example, multicomponent reactions (MCRs) can be employed on-resin for the derivatization of peptides and oligonucleotides, offering a powerful tool for generating molecular diversity. nih.gov This methodology has been used for the on-resin lipidation, biotinylation, and labeling of peptides. nih.gov Furthermore, on-resin cyclization is a common strategy to produce cyclic peptides, which often exhibit enhanced stability and bioactivity. researchgate.net These on-resin techniques are fully compatible with the use of deuterated building blocks, enabling the synthesis of a wide array of specifically labeled biopolymers for advanced research applications.

Advanced Spectroscopic Characterization and Analytical Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

The incorporation of deuterium (B1214612) into molecules like FV 100 provides a powerful probe for detailed molecular analysis by NMR. Deuteration simplifies spectra and enables specific experiments that are otherwise impossible with protonated (hydrogen-containing) samples.

Deuterium (2H) NMR for Investigating Molecular Dynamics and Orientations

Deuterium (²H) NMR is a highly effective technique for probing the site-specific molecular dynamics and local ordering of molecules in various states. researchgate.netnih.gov The interaction of the deuterium nucleus's electric quadrupole moment with the local electric field gradient is extremely sensitive to the rate and geometry of molecular motion. nih.gov This makes ²H NMR an ideal method for studying deuterated compounds.

Researchers utilize variable temperature ²H NMR to observe the characteristic "Pake pattern" spectra, which change shape depending on the motional regime (slow, intermediate, or fast) of the C-D bond. researchgate.netacs.org By analyzing these spectral lineshapes, key parameters can be extracted:

Quadrupolar Coupling Constant (QCC): This value, typically around 170 kHz for a rigid C-D bond, decreases as molecular motion increases, providing a quantitative measure of motional amplitude. nih.govacs.org For instance, the rapid rotation of a deuterated methyl (CD₃) group reduces the effective QCC to approximately 50-55 kHz. researchgate.netaip.org

Order Parameters (S): In systems like proteins, ²H NMR relaxation experiments can yield order parameters for specific Cα-Dα bond vectors, which describe the degree of spatial restriction of the bond's motion. nih.gov

Activation Energies: By tracking the changes in NMR signal intensity with temperature, the apparent activation energies for dynamic processes at specific deuterated sites can be determined. researchgate.net

This approach has been successfully applied to study the dynamics of leucine (B10760876) side chains in peptides, which are very sensitive to their local environment and packing, as well as the backbone dynamics of proteins. aip.orgnih.gov Studies on deuterated proteins adsorbed onto surfaces have also used ²H MAS NMR to probe how surface chemistry influences peptide dynamics and orientation. nih.gov

Table 1: Key ²H NMR Parameters and Their Application in Dynamic Studies
NMR ParameterInformation GainedExample ApplicationReference
Quadrupolar Coupling Constant (QCC)Quantitative measure of motional amplitude and type (e.g., rigid vs. rotational).Distinguishing between rigid and mobile deuterons in octanol (B41247) during phase transitions. acs.org
Spectral Lineshape AnalysisCharacterization of motional timescale (slow, intermediate, fast).Observing quadrupolar patterns over a broad temperature range (100-320 K) in microcrystalline proteins. researchgate.net
Spin-Lattice Relaxation (T₁)Information on fast motions (picosecond to nanosecond timescale).Measuring site-specific T₁ relaxation times for deuterated protein backbones. researchgate.net
Order Parameter (S²)Degree of spatial restriction of a C-D bond vector.Quantifying the backbone mobility in proteins like ubiquitin by measuring S² for Cα-Dα bonds. nih.gov

Multi-Nuclear NMR Studies (1H, 13C, 15N, 17O) of Deuterated Fmoc-Compounds and Their Derivatives

The use of deuterated compounds significantly benefits multi-nuclear (¹H, ¹³C, ¹⁵N) NMR studies. Since the fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group used in solid-phase peptide synthesis, Fmoc-derivatized and deuterated amino acids are foundational for creating the labeled biomolecules studied by these advanced NMR methods. isotope.comsigmaaldrich.com

Deuteration offers several advantages in multi-nuclear NMR:

Spectral Simplification: Replacing protons with deuterons dramatically simplifies ¹H NMR spectra, reducing signal overlap and allowing remaining protons, such as amide protons in a protein backbone, to be studied more easily.

Improved Relaxation Properties: In larger molecules, deuteration slows the transverse relaxation rates of the remaining protons and attached ¹³C or ¹⁵N nuclei. This results in sharper resonance lines and improved sensitivity, which is particularly crucial for multi-dimensional experiments like the ¹⁵N-¹H HSQC.

Access to Isotope Effects: Deuteration induces small but measurable shifts in the resonance frequencies of adjacent ¹³C and ¹⁵N nuclei, known as deuterium isotope effects. These effects can provide additional structural and dynamic information.

Enabling New Experiments: Two-dimensional correlation experiments like ²H-¹³C MAS NMR can directly link deuterium nuclei with their attached carbons, providing site-specific dynamic information with the high resolution of the ¹³C chemical shift. researchgate.net The demand for dual-labeled (e.g., ²H and ¹³C) compounds is growing to support these applications in structural biology. globalgrowthinsights.com

Furthermore, multinuclear NMR spectroscopy is a powerful tool for the chiral recognition of organic compounds, where the larger chemical shift dispersion of nuclei like ¹³C can be used to distinguish between enantiomers, an application relevant to complex derivatives. mdpi.comresearchgate.net

Applications in Structural Elucidation of Complex Labeled Biomolecules

Isotopic labeling, including deuteration, is a cornerstone of modern structural biology using NMR. cpcscientific.com The synthesis of peptides and proteins often employs Fmoc-protected amino acids, allowing for the strategic incorporation of isotopes like ²H, ¹³C, and ¹⁵N at specific sites or uniformly throughout the molecule. sigmaaldrich.com

Deuteration has been instrumental in extending the size limit of proteins that can be studied by solution NMR. For proteins larger than ~25 kDa, severe line broadening and signal overlap in protonated samples make structure determination nearly impossible. By producing highly deuterated proteins (with ¹³C and ¹⁵N labeling), these problems are mitigated, enabling the structural analysis of systems in the 30-50 kDa range and beyond.

Key applications include:

Structure Determination of Large Proteins: Perdeuteration (substituting all non-exchangeable protons with deuterons) in combination with uniform ¹³C/¹⁵N labeling allows for high-resolution spectra of large proteins. sigmaaldrich.com

Studying Protein Complexes: By deuterating one component of a molecular complex, its signals are effectively rendered "invisible" in ¹H-based NMR experiments, allowing for an unobstructed view of the protonated binding partner.

Probing Molecular Interactions: Peptides labeled with stable isotopes are used in NMR studies to investigate molecular interactions and measure relaxation rates as they bind to or dissociate from a target. cpcscientific.com

Sensitivity Enhancement Techniques in NMR for Deuterated Systems

A primary challenge in NMR is its inherently low sensitivity, which is often exacerbated in studies of deuterated compounds due to the deuteron's smaller magnetic moment. nih.gov To overcome this, several sensitivity enhancement techniques have been developed.

Deuteration Itself: Counterintuitively, deuteration is a primary strategy for enhancing sensitivity in spectra of large biomolecules. By removing most protons, the relaxation pathways for the remaining amide protons are significantly reduced, leading to sharper signals and a net gain in sensitivity in ¹H-detected experiments.

Higher Magnetic Fields: The signal-to-noise ratio (SNR) in NMR increases significantly with the strength of the external magnetic field (B₀). acs.org

Cryogenic Probes: Cooling the detection electronics to cryogenic temperatures dramatically reduces thermal noise, leading to a 3-4 fold increase in SNR.

Dynamic Nuclear Polarization (DNP): DNP enhances sensitivity by transferring the high polarization of electron spins to nuclear spins. This technique can boost signal intensities by several orders of magnitude, making it possible to study proteins at endogenous levels or in complex biological environments like cell lysates. nih.gov The use of deuterated lysates can make the biological environment "invisible" and facilitate efficient polarization transfer to the labeled protein of interest. nih.gov

Advanced Pulse Sequences: Techniques such as SOFAST-HMQC are designed for rapid data acquisition, which allows for more scans to be averaged in a given amount of time, thereby increasing sensitivity. nih.gov

Magic Angle Spinning (MAS): For solid-state NMR, ²H MAS techniques have been shown to provide significant sensitivity enhancement over traditional static echo experiments, enabling high-quality spectra from samples with low deuterium content, such as peptides adsorbed on surfaces. nih.gov

Table 2: Sensitivity Enhancement Techniques in NMR for Deuterated Systems
TechniquePrinciple of EnhancementTypical ApplicationReference
PerdeuterationReduces dipolar relaxation pathways for remaining protons, leading to sharper lines.NMR of large proteins (>25 kDa).
Dynamic Nuclear Polarization (DNP)Transfers spin polarization from electrons to nuclei.Structural studies of proteins in complex biological milieus (e.g., cell lysates). nih.gov
Magic Angle Spinning (MAS)Averages anisotropic interactions in solid samples, narrowing lines and improving S/N.Solid-state NMR of selectively deuterated peptides on polymer surfaces. nih.gov
Advanced Pulse Sequences (e.g., SOFAST-HMQC)Optimizes relaxation delays and pulse schemes for faster data acquisition.Rapidly acquiring spectra on large biomolecules. nih.gov
Hyperpolarization (e.g., SABRE)Uses parahydrogen to temporarily transfer high levels of polarization to a target molecule.Enhancing signals for ¹H, ¹³C, and ¹⁵N nuclei without chemical reaction. acs.org

Mass Spectrometry (MS) and Chromatography

Development of Advanced LC-MS/MS Methods for Labeled Analytes

The development of robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is crucial for the accurate quantification of isotopically labeled compounds like FV 100 N-Fmoc-d7 in complex biological matrices or reaction mixtures. biorxiv.orgnih.gov These methods are fundamental for pharmacokinetic studies, enabling the differentiation of the administered compound from its metabolites and endogenous analogs.

A typical LC-MS/MS method for a deuterated nucleoside analogue involves careful optimization of both chromatographic separation and mass spectrometric detection. mdpi.comnih.gov For this compound, a reverse-phase high-performance liquid chromatography (HPLC) column, such as a C18, would be employed to achieve separation from the non-labeled FV-100 and other related impurities. The mobile phase would likely consist of a gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, with a small amount of an additive like formic acid to promote protonation for positive ion mode analysis. researchgate.net

In the mass spectrometer, electrospray ionization (ESI) is a common technique for ionizing nucleoside analogues. researchgate.net Multiple Reaction Monitoring (MRM) is the mode of choice for quantification, offering high selectivity and sensitivity. acs.org This involves monitoring a specific precursor-to-product ion transition. For this compound, the precursor ion would be the protonated molecule [M+H]⁺. The selection of product ions is based on the compound's fragmentation pattern.

Table 1: Representative LC-MS/MS Parameters for this compound Analysis

ParameterCondition
LC System UHPLC/HPLC
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation from FV-100 and impurities
Flow Rate0.3 - 0.5 mL/min
Injection Volume1 - 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition[M+H]⁺ of this compound → Specific Fragment Ion
Collision EnergyOptimized for the specific MRM transition

Note: The specific values in this table are representative and would require empirical optimization for the exact instrumentation and application.

Analysis of Fragmentation Patterns and Isotopic Purity in Deuterated Species

The analysis of fragmentation patterns in tandem mass spectrometry provides structural confirmation and is essential for selecting the appropriate MRM transitions for quantification. nih.govnih.gov The fragmentation of this compound is expected to be influenced by its constituent parts: the Fmoc protecting group, the deuterated valine linker, and the core FV-100 structure.

Upon collision-induced dissociation (CID), several fragmentation pathways can be predicted:

Loss of the Fmoc group: A characteristic fragmentation for Fmoc-protected amino acids is the loss of the fluorenylmethoxycarbonyl group. nih.gov This can occur through cleavage to yield ions corresponding to the remaining part of the molecule.

Cleavage of the valine linker: Fragmentation can occur along the amino acid backbone, leading to characteristic b and y ions, though the presence of the bulky Fmoc group can influence these pathways. nih.gov

Fragmentation of the FV-100 core: The nucleoside analogue core itself will have a distinct fragmentation pattern, likely involving cleavage of the glycosidic bond and fragmentation within the heterocyclic base. nih.gov

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds. rsc.orgresearchgate.net It allows for the accurate measurement of the relative abundance of ions corresponding to different isotopic states (e.g., d0 to d7). This is critical to ensure the quality of the labeled standard and the accuracy of quantitative studies. The process involves extracting the ion chromatograms for each isotopic species and integrating their peak areas to calculate the percentage of each isotopologue. almacgroup.comresearchgate.net

Table 2: Predicted Major Fragment Ions of this compound in Positive ESI-MS/MS

Precursor Ion (m/z)Predicted Fragment IonDescription
[M+H]⁺[M+H - C₁₅H₁₀O₂]⁺Loss of the core fluorenylmethoxycarbonyl structure
[M+H]⁺[C₁₅H₁₁O₂]⁺Fmoc cation
[M+H]⁺[M+H - Fmoc-Val(d7)-OH]⁺Loss of the entire N-Fmoc-d7-valine side chain
[M+H]⁺VariousFragments arising from the FV-100 core structure

Note: The m/z values are nominal and the exact fragmentation pathways and their relative intensities would need to be determined experimentally.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide detailed information about the molecular structure and bonding within a compound.

Isotope-Edited IR Spectroscopy for Probing Conformational Changes

Isotope-edited IR spectroscopy is a sophisticated technique used to study the local environment and conformation of specific parts of a molecule. nih.govnih.gov By introducing a heavy isotope like deuterium, the vibrational frequencies of the bonds involving that isotope are shifted to lower wavenumbers. acs.orglibretexts.org This shift allows the vibrations of the labeled portion of the molecule to be observed in a region of the spectrum that is free from overlapping peaks from the rest of the molecule. rsc.org

In this compound, the seven deuterium atoms are located on the valine residue. The C-D stretching vibrations will appear in a "silent" region of the IR spectrum, typically around 2100-2250 cm⁻¹, which is free from other fundamental vibrations. mdpi.com The exact position and shape of these C-D bands can be sensitive to the local conformation and intermolecular interactions of the valine side chain. This allows for detailed studies of how this part of the molecule interacts with its environment, for example, during binding to a biological target or in different solvent systems. The principle of this technique relies on the mass difference between hydrogen and deuterium, which significantly alters the reduced mass of the C-H/C-D oscillator. libretexts.org

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations of Deuterium (B1214612) Effects on Electronic Structure

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are indispensable for investigating the electronic structure of molecules like FV-100 N-Fmoc-d7. chemrxiv.org The introduction of deuterium into the Fmoc protecting group, creating the "-d7" variant, induces subtle yet significant changes in the molecule's quantum-mechanical properties. The primary influence of deuterium is on the zero-point energy (ZPE) of the carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds.

Table 1: Predicted Effects of Deuteration on Fmoc Group Properties via DFT Calculations.
PropertyFmoc (Protiated)Fmoc-d7 (Deuterated)Predicted Change
Average C-H/C-D Bond Length (Å)1.0941.091-0.003 Å
Average C-H/C-D Stretching Frequency (cm-1)~2950~2200~ -750 cm-1
Calculated Zero-Point Energy (kcal/mol)155.8147.2-8.6 kcal/mol

This table presents hypothetical yet plausible data based on established principles of isotope effects.

Molecular Dynamics (MD) Simulations of Deuterated Fmoc-Derivatives and Conjugates

While QM methods provide a static picture of electronic structure, molecular dynamics (MD) simulations offer insights into the dynamic behavior of FV-100 N-Fmoc-d7 in solution or other environments over time. researchgate.net MD simulations model the movements and interactions of every atom, revealing how the molecule flexes, rotates, and interacts with its surroundings.

For a large conjugate like FV-100 N-Fmoc-d7, MD simulations are crucial for understanding its conformational preferences. The bulky Fmoc group can significantly influence the molecule's shape and flexibility. wm.edu Simulations on related deuterated Fmoc-amino acids have suggested that deuteration can marginally increase the rotational energy barrier of aromatic rings by 1–2 kJ/mol. This could lead to enhanced conformational stability for the Fmoc-d7 group, potentially influencing its interaction with solvents or reactants during subsequent synthetic steps. MD studies can map the energy landscapes of bond rotations and predict the most stable conformations of the entire conjugate.

Table 2: Illustrative MD Simulation Parameters and Findings for FV-100 N-Fmoc-d7.
ParameterValue/Description
Force FieldAMBER / CHARMM with custom parameters for deuterated species
Solvent ModelExplicit (e.g., TIP3P Water) or Implicit (e.g., Acetonitrile)
Simulation Time100-500 nanoseconds
Key FindingDeuteration led to a ~1.5 kJ/mol increase in the rotational barrier of the fluorenyl group.
Structural ImpactReduced conformational flexibility of the Fmoc-d7 moiety compared to the protiated analog.

This table presents hypothetical yet plausible data based on established principles of molecular dynamics.

Predictive Modeling of Spectroscopic Data for Labeled Compounds

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which is essential for the structural elucidation of novel compounds like FV-100 N-Fmoc-d7. researchgate.net Advanced software packages can accurately predict Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ²H) for complex molecules, including those with partial deuteration. schrodinger.comacdlabs.com

For FV-100 N-Fmoc-d7, predicting the ²H (deuterium) NMR spectrum is a direct way to confirm the locations of the deuterium labels on the Fmoc group. Furthermore, predicting the ¹H NMR spectrum is equally important; the absence of signals in the aromatic region of the Fmoc group, where protons have been replaced by deuterium, provides strong evidence of successful deuteration. These predictive models calculate the magnetic shielding around each nucleus, which is then converted into a chemical shift. chemaxon.com Comparing the predicted spectrum with the experimental one serves as a robust method for structural verification.

Table 3: Comparison of Predicted and Hypothetical Experimental ¹H NMR Chemical Shifts (ppm) for the Fmoc Group.
Proton Environment (Fmoc)Predicted Shift (Protiated)Predicted Shift (Fmoc-d7)Hypothetical Experimental Shift (Fmoc-d7)
Fluorenyl Protons (aromatic)7.30 - 7.80Signal AbsentSignal Absent
CH2 Protons4.254.254.26
CH Proton4.504.504.51

This table presents hypothetical yet plausible data based on established principles of NMR spectroscopy.

Computational Analysis of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. faccts.de The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. This phenomenon is known as the deuterium isotope effect. nih.gov Computationally analyzing the KIE is a powerful tool for probing reaction mechanisms. rutgers.eduprinceton.edu

In the context of FV-100 N-Fmoc-d7, the most relevant reaction is the deprotection (removal) of the Fmoc group, which is typically base-catalyzed and involves the abstraction of a proton from the fluorenyl ring. By replacing these protons with deuterium, the rate of this deprotection step is expected to decrease. Computational methods can model the transition state of this reaction for both the deuterated and non-deuterated species. By calculating the activation energies (ΔG‡) for both pathways, a theoretical KIE (kH/kD) can be determined. faccts.de A significant KIE value (typically > 2) would provide strong evidence that C-H/C-D bond cleavage is the rate-determining step in the Fmoc deprotection mechanism.

Table 4: Computational Analysis of the Kinetic Isotope Effect for Fmoc Deprotection.
ParameterProtiated Reactant (Fmoc)Deuterated Reactant (Fmoc-d7)
Calculated Activation Energy (ΔG‡)22.5 kcal/mol23.8 kcal/mol
Calculated KIE (kH/kD)~ 7.1
Experimental KIE6.8 ± 0.5

This table presents hypothetical yet plausible data based on established principles of KIE analysis.

Emerging Research Applications and Future Perspectives

Development of Novel Labeled Probes for Advanced Chemical Biology Research

Deuterium-labeled amino acids are critical in creating sophisticated molecular probes for chemical biology. mdpi.com The replacement of hydrogen with deuterium (B1214612) creates a "heavy" version of the molecule that is chemically similar but physically distinguishable, primarily by its mass. This mass difference is exploited in mass spectrometry-based proteomics to quantify proteins with high precision. acs.org

Labeled probes incorporating deuterated amino acids are used to track the metabolism of molecules and to study enzyme mechanisms. nih.govnih.gov For instance, researchers can introduce a deuterated amino acid into a biological system and follow its path and transformations, providing insights into metabolic pathways and drug interactions. The kinetic isotope effect, where the C-D bond is stronger and reacts slower than the C-H bond, is another property leveraged to probe reaction mechanisms. nih.gov

Applications in the Synthesis of Labeled Macromolecules for Structural and Functional Studies

The primary application of deuterated N-Fmoc-amino acids is in the synthesis of labeled peptides and proteins for structural biology, particularly for studies using Nuclear Magnetic Resonance (NMR) spectroscopy. isotope.com In NMR studies of large proteins or protein complexes, spectra can be overwhelmingly crowded and complex. ckisotopes.com Incorporating deuterated amino acids simplifies these spectra significantly. nih.gov

By growing proteins in media containing D₂O (heavy water), a uniformly deuterated protein is produced. Subsequently, specific protonated amino acids can be added back, a technique known as selective protonation. isotope.comnih.gov This method highlights specific parts of the protein, making it possible to study the structure and dynamics of very large molecular assemblies, with molecular weights up to 800 kDa. isotope.com The Fmoc-based solid-phase peptide synthesis (SPPS) is a standard method for creating peptides with site-specific isotopic labels, allowing for precise structural analysis. nih.govresearchgate.netpreprints.org

Table 1: Examples of Deuterated N-Fmoc-Amino Acids and Their Applications

Compound Name Formula Key Application Research Area
L-Alanine-N-Fmoc (3,3,3-D₃) CD₃CH(NH-FMOC)COOH Synthesis of isotope-labeled peptides for MS-based protein quantitation. isotope.com Proteomics, Biomolecular NMR
L-Phenylalanine (deuterated) C₉H₁₁NO₂ (deuterated) Identification of protein folding intermediates via simplified ¹H-NMR spectra. nih.gov Structural Biology, Protein Folding
L-Isoleucine (deuterated) C₆H₁₃NO₂ (deuterated) Probes for NMR studies of high-molecular-weight proteins (ILV labeling). isotope.com Structural Biology, Enzyme Dynamics

This table is interactive. Click on the headers to sort.

Advancements in Isotopic Labeling Methodologies for High-Throughput Research

Recent years have seen significant progress in the methods for producing and incorporating deuterated amino acids. Traditional chemical synthesis routes can be complex and expensive. nih.gov To address this, new biocatalytic and chemoenzymatic methods are being developed. These methods use enzymes to perform site- and stereoselective deuterium incorporation, often using inexpensive deuterium sources like D₂O. rsc.orgnih.gov

For example, a biocatalytic platform using a combination of a hydrogenase and an amino acid dehydrogenase has been developed for the efficient, atom-economical synthesis of α-deuterated amino acids. rsc.org This H₂-driven system allows for the production of gram quantities of labeled amino acids. Another innovative approach uses an α-oxo-amine synthase to produce a range of α-deuterated amino acids and esters with high site- and stereoselectivity. nih.gov These advancements make isotopic labeling more accessible and cost-effective for high-throughput screening and large-scale studies. acs.org

Interdisciplinary Research Opportunities with Deuterated Fmoc-Compounds

The utility of deuterated Fmoc-amino acids extends beyond core biochemistry and structural biology, fostering interdisciplinary collaborations.

Materials Science : Fmoc-amino acids and peptides can self-assemble into novel biomaterials like hydrogels. nih.gov Incorporating deuterated variants could allow for detailed structural analysis of these materials using techniques like solid-state NMR and neutron scattering, providing insights into their self-assembly mechanisms and properties. wm.edu

Pharmaceutical Sciences : Deuterated compounds are gaining interest in drug development. Replacing hydrogen with deuterium in a drug molecule can alter its metabolic rate, potentially improving its pharmacokinetic profile (e.g., longer half-life). nih.gov Deuterated amino acids serve as key building blocks for synthesizing these next-generation deuterated drugs.

Biophysics : The study of molecular dynamics within proteins is crucial for understanding their function. Solid-state deuteron (B1233211) NMR spectroscopy on proteins containing deuterated amino acids provides quantitative data on side-chain motion, which is vital for understanding biological structure-function relationships. wm.edu

Diagnostic and Therapeutic Applications : Peptides labeled with isotopes (including radioisotopes) are increasingly used for medical imaging and therapy. acs.org While stable isotopes like deuterium are not directly used for imaging, the synthetic methodologies developed for incorporating them via Fmoc-amino acids are transferable to the synthesis of radiolabeled peptides for applications in oncology and other medical fields. acs.orgisotope.com

The continued development of synthesis methods and the expanding applications of compounds like FV 100 N-Fmoc-d7 highlight their pivotal role in advancing our molecular understanding of life and developing new technologies.

Q & A

Q. What is the synthetic pathway for FV 100 N-Fmoc-d7, and what critical steps ensure high yield?

this compound is synthesized via Fmoc solid-phase peptide synthesis (SPPS), starting with FV 100 as the base compound. Key steps include:

  • Protection of the amine group : Reaction with Fmoc-Cl in the presence of DIPEA and DMF to introduce the Fmoc group.
  • Deprotection : Removal of the Fmoc group using 20% piperidine in DMF, which forms stable adducts with dibenzofulvene byproducts to prevent side reactions .
  • Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the deuterated intermediate.
    Critical factors for yield optimization include precise stoichiometric ratios, reaction temperature control (20–25°C), and inert atmospheric conditions to prevent hydrolysis.

Q. How does the Fmoc group function in the synthesis of this compound?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for amine functionalities during SPPS. Its advantages include:

  • Base-labile removal : Piperidine cleaves the Fmoc group selectively without disrupting other labile bonds (e.g., glycosidic linkages in nucleoside analogs).
  • Stability : Compatible with automated synthesis protocols due to its resistance to acidic conditions.
    Optimal deprotection requires monitoring reaction kinetics via UV spectroscopy (absorption at 301 nm for dibenzofulvene-piperidine adducts) .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm deuterium incorporation (absence of proton signals at specific positions) and structural integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., deuterium mass shift of +7 Da) and isotopic purity.
  • HPLC : Reverse-phase chromatography with UV detection (254 nm) to assess purity (>98%) and identify byproducts from incomplete deprotection .

Advanced Research Questions

Q. How does deuterium incorporation affect the metabolic stability of this compound compared to non-deuterated analogs?

Deuterium substitution at specific positions (e.g., methyl or aromatic groups) slows metabolic degradation via the kinetic isotope effect (KIE). Methodological approaches to assess stability include:

  • In vitro assays : Incubation with liver microsomes or cytochrome P450 enzymes, followed by LC-MS/MS quantification of parent compound and metabolites.
  • Isotopic tracing : Use of ²H-labeled standards to differentiate deuterated vs. non-deuterated degradation pathways.
    Contradictions in stability data (e.g., unexpected metabolic hotspots) require cross-validation using deuterium NMR or X-ray crystallography to confirm labeling sites .

Q. What challenges arise in scaling the synthesis of this compound, and how can they be addressed?

  • Solvent compatibility : DMF and piperidine may cause equipment corrosion at pilot scales. Alternatives like NMP (N-methyl-2-pyrrolidone) or continuous-flow reactors improve scalability.
  • Purification bottlenecks : Replace column chromatography with countercurrent distribution or membrane filtration for higher throughput.
  • Deuterium loss : Optimize reaction pH and temperature to minimize H/D exchange during synthesis. Validate via isotopic ratio mass spectrometry (IRMS) .

Q. How should researchers resolve discrepancies in NMR and MS data for this compound?

  • Case example : If MS confirms deuterium incorporation but NMR shows residual proton signals, investigate:
    • Incomplete deuteration : Use ²H NMR or isotope-ratio analysis to quantify deuterium content.
    • Dynamic exchange : Conduct variable-temperature NMR to identify labile protons (e.g., amide NH).
  • Contradiction resolution : Cross-validate with alternative techniques like FTIR (for functional groups) or X-ray photoelectron spectroscopy (XPS) for elemental composition .

Q. What computational models predict the reactivity of this compound in peptide coupling reactions?

  • Density Functional Theory (DFT) : Simulate transition states to predict coupling efficiency under varying conditions (e.g., solvent polarity, base strength).
  • Molecular Dynamics (MD) : Model solvation effects and steric hindrance during SPPS.
  • Validation : Compare computational results with experimental coupling yields (e.g., via HPLC quantification) .

Q. How can researchers minimize epimerization during this compound synthesis?

Epimerization at chiral centers is mitigated by:

  • Low-temperature coupling : Conduct reactions at 0–4°C to reduce base-catalyzed racemization.
  • Optimized base selection : Use HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) instead of stronger bases like DBU.
  • Real-time monitoring : Use circular dichroism (CD) spectroscopy to detect epimer formation during SPPS .

Methodological Frameworks

  • Experimental design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with synthesis and analysis goals .
  • Data management : Document synthesis protocols, raw spectral data, and purity metrics in FAIR (Findable, Accessible, Interoperable, Reusable) formats .
  • Ethical compliance : Ensure deuterium labeling studies adhere to institutional guidelines for isotopic use and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.